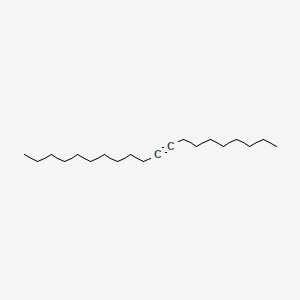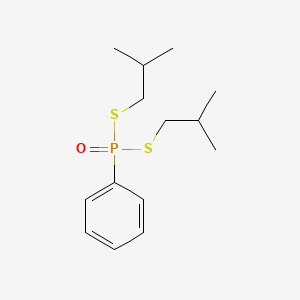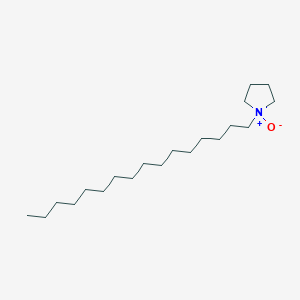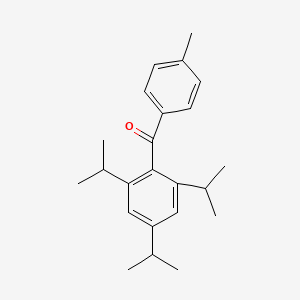
2,4,6-Triisopropyl-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triisopropyl-4’-methylbenzophenone is an organic compound belonging to the benzophenone family It is characterized by the presence of three isopropyl groups at the 2, 4, and 6 positions on one phenyl ring and a methyl group at the 4’ position on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropyl-4’-methylbenzophenone typically involves Friedel-Crafts acylation. The reaction starts with the acylation of 2,4,6-triisopropylbenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2,4,6-Triisopropyl-4’-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Types of Reactions:
Oxidation: 2,4,6-Triisopropyl-4’-methylbenzophenone can undergo oxidation reactions, typically forming corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 2,4,6-triisopropyl-4’-methylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl and methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,4,6-triisopropylbenzoic acid.
Reduction: Formation of 2,4,6-triisopropyl-4’-methylbenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4,6-Triisopropyl-4’-methylbenzophenone has been utilized in various scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: The compound’s photochemical properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of UV-curable coatings, inks, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triisopropyl-4’-methylbenzophenone primarily involves its photochemical properties. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects.
Molecular Targets and Pathways:
Photoinitiation: The compound acts as a photoinitiator by generating free radicals that initiate polymerization.
Photosensitization: In biological systems, it can sensitize cells to light, leading to the generation of reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
- 2,4,6-Triisopropylbenzophenone
- 2,4,6-Triisopropyl-4’-methoxybenzophenone
- 2,4,6-Triisopropyl-4’-chlorobenzophenone
Comparison: 2,4,6-Triisopropyl-4’-methylbenzophenone is unique due to the presence of the methyl group at the 4’ position, which influences its photochemical properties and reactivity. Compared to its analogs, it exhibits different absorption spectra and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
74766-25-9 |
|---|---|
Fórmula molecular |
C23H30O |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H30O/c1-14(2)19-12-20(15(3)4)22(21(13-19)16(5)6)23(24)18-10-8-17(7)9-11-18/h8-16H,1-7H3 |
Clave InChI |
MRICDUQHTHZHEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
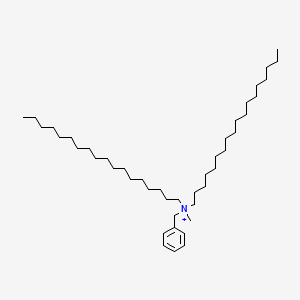
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
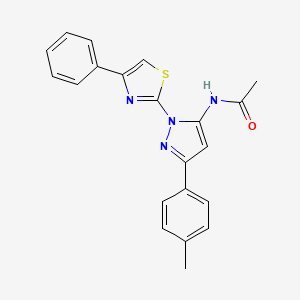

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
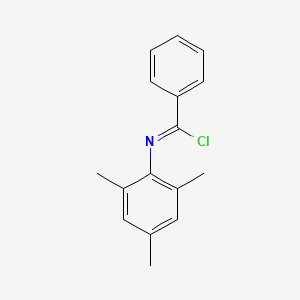
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
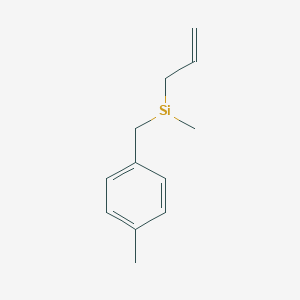
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
